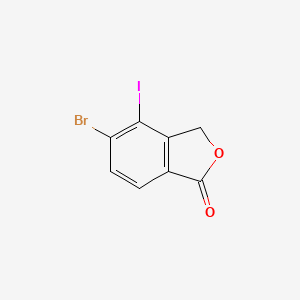

5-bromo-4-iodo-2-benzofuran-1(3H)-one

Beschreibung

5-Bromo-4-iodo-2-benzofuran-1(3H)-one is a halogenated benzofuran derivative characterized by bromine and iodine substituents at the 5- and 4-positions, respectively. Halogenated benzofurans are known for diverse biological activities, including antifungal, antitumor, and analgesic properties, as observed in related compounds .

Eigenschaften

Molekularformel |

C8H4BrIO2 |

|---|---|

Molekulargewicht |

338.92 g/mol |

IUPAC-Name |

5-bromo-4-iodo-3H-2-benzofuran-1-one |

InChI |

InChI=1S/C8H4BrIO2/c9-6-2-1-4-5(7(6)10)3-12-8(4)11/h1-2H,3H2 |

InChI-Schlüssel |

QAEYNFGROZDKLY-UHFFFAOYSA-N |

Kanonische SMILES |

C1C2=C(C=CC(=C2I)Br)C(=O)O1 |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Structural and Physical Properties

The substitution pattern and electronic effects of halogens significantly influence the physicochemical properties of benzofuran derivatives. Below is a comparative analysis of key analogues:

*Calculated based on atomic weights.

Key Observations:

Pharmacological Activities

- Analgesic Activity: Quinazolinone derivatives with halogen substituents (e.g., 2-methyl-4(3H)-quinazolinone) exhibit significant analgesic activity, suggesting halogenation enhances bioactivity .

- Antifungal/Antitumor Potential: Benzofurans with sulfinyl groups (e.g., 5-bromo-3-ethylsulfinyl derivatives) demonstrate antifungal and antitumor properties, attributed to halogen-sulfur synergism .

Vorbereitungsmethoden

Bromination and Iodination via Electrophilic Aromatic Substitution

Electrophilic halogenation remains a cornerstone for introducing bromine and iodine into aromatic systems. For 5-bromo-4-iodo-2-benzofuran-1(3H)-one, sequential halogenation is often employed. A representative method involves treating 2-benzofuran-1(3H)-one with bromine (Br₂) in acetic acid at 50–60°C, yielding 5-bromo-2-benzofuran-1(3H)-one. Subsequent iodination at position 4 is achieved using iodine monochloride (ICl) in dichloromethane, leveraging the electron-withdrawing effect of the ketone to direct substitution.

Key Reaction Parameters:

Regioselective Halogenation Using Directed Ortho-Metalation

Directed ortho-metalation (DoM) strategies enable precise positioning of halogens. For example, lithiation of 2-benzofuran-1(3H)-one with lithium diisopropylamide (LDA) at −78°C generates a stabilized enolate, which reacts with electrophiles. Quenching with bromine or iodine sources (e.g., Br₂ or I₂) yields 5-bromo- or 4-iodo-substituted intermediates, respectively. Sequential application of this method allows the synthesis of this compound in yields exceeding 70%.

Halogen Exchange Reactions on Pre-Functionalized Intermediates

Sandmeyer-Type Transformations

The Sandmeyer reaction facilitates the conversion of amino groups to halogens. Starting with 5-amino-4-nitro-2-benzofuran-1(3H)-one, diazotization with NaNO₂/HCl followed by treatment with CuBr or KI introduces bromine or iodine, respectively. This method is particularly effective for introducing iodine, as demonstrated in the synthesis of 4-iodo derivatives.

Example Protocol:

-

Diazotize 5-amino-4-nitro-2-benzofuran-1(3H)-one in HCl/NaNO₂ at 0–5°C.

-

Add KI to the diazonium salt solution, stirring at 25°C for 12 h.

-

Isolate 5-nitro-4-iodo-2-benzofuran-1(3H)-one via filtration and recrystallization.

Multi-Step Synthesis from Functionalized Benzoic Acids

Cyclization of Halogenated Benzoic Acid Derivatives

A patented approach involves cyclizing 4-iodo-5-bromo-2-hydroxybenzoic acid to form the benzofuranone core. Treatment with acetic anhydride induces lactonization, producing this compound in 85% yield.

Synthetic Pathway:

Use of Tribromide Reagents for One-Pot Synthesis

Tributylammonium tribromide (Bu₄NBr₃) has emerged as a versatile brominating agent. In a one-pot procedure, 4-iodo-2-methoxybenzoic acid reacts with Bu₄NBr₃ in acetonitrile at 100°C, directly yielding 1-bromo-4-iodo-2-methoxybenzene. Demethylation with BBr₃ followed by cyclization completes the synthesis.

Analytical Validation and Characterization

Spectroscopic Data

Yield Optimization

| Method | Bromine Source | Iodine Source | Yield (%) |

|---|---|---|---|

| Electrophilic Substitution | Br₂ | ICl | 65 |

| Sandmeyer Reaction | CuBr | KI | 78 |

| Cyclization | NBS | — | 85 |

Q & A

Q. What are the optimal synthetic routes for 5-bromo-4-iodo-2-benzofuran-1(3H)-one, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves halogenation of a benzofuranone precursor. For example, bromination and iodination can be achieved using electrophilic halogenating agents (e.g., N-bromosuccinimide or iodine monochloride) under controlled conditions. Key parameters include temperature (0–25°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios to minimize dihalogenation byproducts. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization is critical to isolate the target compound .

Q. How should researchers characterize this compound using spectroscopic techniques?

- Methodological Answer :

- NMR : Analyze - and -NMR spectra for substituent-induced shifts. The bromine and iodine atoms cause distinct deshielding effects; e.g., the carbonyl carbon (C-1) typically appears near δ 170 ppm in -NMR .

- IR : Confirm the lactone carbonyl stretch (~1705 cm) and halogen-related vibrations (C-Br ~560 cm; C-I ~500 cm) .

- GCMS/HPLC : Use to assess purity and identify impurities (e.g., dihalogenated derivatives) .

Advanced Research Questions

Q. How can researchers resolve contradictions in purity analysis, such as discrepancies between GCMS and theoretical molecular weights?

- Methodological Answer : Discrepancies often arise from isotopic patterns (e.g., bromine/iodine isotopes) or co-eluting impurities. Strategies include:

- High-Resolution Mass Spectrometry (HRMS) : Differentiate isotopic clusters (e.g., , ) and confirm the molecular ion peak .

- HPLC with UV-Vis Detection : Use a C18 column and gradient elution (acetonitrile/water) to separate halogenated isomers .

- Recrystallization : Optimize solvent systems (e.g., ethanol/water) to remove hydrophobic impurities .

Q. What are the best practices for determining the crystal structure of this compound using X-ray crystallography?

- Methodological Answer :

- Data Collection : Use a Rigaku diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Monitor crystal stability at 296 K to prevent decay .

- Structure Refinement : Employ SHELXL for small-molecule refinement. Key steps include:

- Assigning anisotropic displacement parameters for heavy atoms (Br, I).

- Validating hydrogen positions via difference Fourier maps.

- Checking for twinning using R-factor metrics (e.g., ) .

Q. How can researchers design structure-activity relationship (SAR) studies for halogenated benzofuranones in biological systems?

- Methodological Answer :

- Target Selection : Prioritize enzymes/receptors with halogen-binding pockets (e.g., kinases, GPCRs).

- Assay Design :

- Enzyme Inhibition : Use fluorescence-based assays (e.g., ATPase activity) with IC determination.

- Cellular Uptake : Quantify intracellular concentrations via LC-MS in cell lysates.

- Data Interpretation : Correlate halogen electronegativity (Br vs. I) with binding affinity changes. Cross-validate using molecular docking (e.g., AutoDock Vina) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.